Zinc, chloro[(trimethylsilyl)ethynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc, chloro[(trimethylsilyl)ethynyl]- is a chemical compound with the molecular formula C5H10ClSiZn. It is also known by its systematic name, chlorozinc (1+), ethynyl (trimethyl)silane. This compound is notable for its use in various chemical reactions and applications, particularly in organic synthesis.
Vorbereitungsmethoden
The synthesis of zinc, chloro[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylacetylene with zinc chloride. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent any unwanted side reactions. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Analyse Chemischer Reaktionen
Zinc, chloro[(trimethylsilyl)ethynyl]- is involved in various types of chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions where the chloro group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in coupling reactions, such as the Suzuki-Miyaura coupling, where it acts as a reagent to form carbon-carbon bonds.
Oxidation and Reduction: While it is less commonly involved in oxidation and reduction reactions, it can participate under specific conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Zinc, chloro[(trimethylsilyl)ethynyl]- has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Material Science: It is used in the synthesis of novel materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Catalysis: It is used as a catalyst or catalyst precursor in various chemical reactions
Wirkmechanismus
The mechanism of action of zinc, chloro[(trimethylsilyl)ethynyl]- involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl group provides steric protection, while the zinc center can coordinate with other molecules, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Vergleich Mit ähnlichen Verbindungen
Zinc, chloro[(trimethylsilyl)ethynyl]- can be compared with other similar compounds, such as:
Zinc, chloro[(trimethylsilyl)methyl]-: Similar in structure but with a methyl group instead of an ethynyl group.
Zinc, bromo[(trimethylsilyl)ethynyl]-: Similar but with a bromo group instead of a chloro group.
Zinc, chloro[(trimethylsilyl)propynyl]-: Similar but with a propynyl group instead of an ethynyl group.
The uniqueness of zinc, chloro[(trimethylsilyl)ethynyl]- lies in its specific reactivity and applications in organic synthesis and material science .
Eigenschaften
Molekularformel |
C5H9ClSiZn |
---|---|
Molekulargewicht |
198.0 g/mol |
IUPAC-Name |
chlorozinc(1+);ethynyl(trimethyl)silane |
InChI |
InChI=1S/C5H9Si.ClH.Zn/c1-5-6(2,3)4;;/h2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
ODBFHNBEIUVFJZ-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C#[C-].Cl[Zn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.